Dehydro Aripiprazole Hydrochloride

Vue d'ensemble

Description

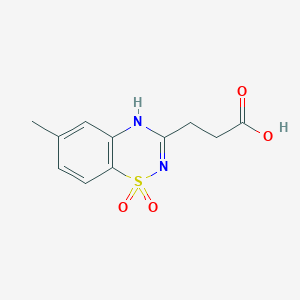

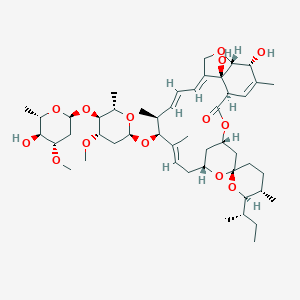

Dehydro Aripiprazole Hydrochloride is a metabolite of the atypical antipsychotic aripiprazole . It is formed from aripiprazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6 .

Molecular Structure Analysis

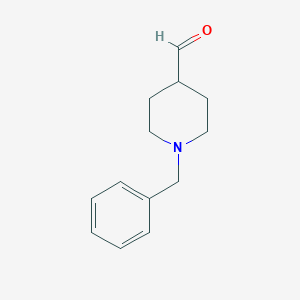

The molecular formula of Dehydro Aripiprazole Hydrochloride is C23H25Cl2N3O2 • HCl . Its InChi Code is InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21 (23 (19)25)28-13-11-27 (12-14-28)10-1-2-15-30-18-8-6-17-7-9-22 (29)26-20 (17)16-18;/h3-9,16H,1-2,10-15H2, (H,26,29);1H .Physical And Chemical Properties Analysis

Dehydro Aripiprazole Hydrochloride is a crystalline solid with a formula weight of 482.8 . Its solubility varies with different solvents: DMF: 25 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml, DMSO: 20 mg/ml .Applications De Recherche Scientifique

Solubility and Stability Enhancement

One of the most critical challenges in pharmaceutical research and development is the low water solubility of active pharmaceutical ingredients like aripiprazole . This antipsychotic drug has an inadequate therapeutic impact due to its minimal and idiosyncratic oral bioavailability to treat schizophrenia . Research has been conducted to improve the solubility and stability of aripiprazole via forming binary as well as ternary inclusion complexes with hydroxypropyl-β-cyclodextrin (HPβCD) and L-Arginine (LA) as solubility enhancers .

Precision Medicine

Population pharmacokinetic (popPK) models are a valuable tool for characterizing the pharmacokinetic properties of long-acting injectable aripiprazole (LAI aripiprazole) and quantifying the sources of variability in drug exposure . The aim of this research was to develop a popPK model of both aripiprazole and its metabolite dehydro-aripiprazole in patients treated with LAI aripiprazole, and to personalize the dosing regimen of aripiprazole across different sub-groups of patients .

Neuroscience

Dehydro Aripiprazole Hydrochloride has applications in the field of neuroscience, particularly in the study of behavioral neuroscience, bipolar disorder, depression, and schizophrenia & psychosis .

Pharmacokinetic Modelling

A physiologically based pharmacokinetic (PBPK) model for aripiprazole and dehydro-aripiprazole was developed to predict the pharmacokinetics in genotyped healthy volunteers . This model takes into account relevant cytochrome P450 (CYP) 2D6-related and CYP3A4-related changes in different CYP2D6 phenotypes .

Mécanisme D'action

Target of Action

Dehydro Aripiprazole Hydrochloride, an active metabolite of Aripiprazole , primarily targets dopamine D2 receptors (D2R) and serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior, and their dysregulation is associated with various psychiatric disorders .

Mode of Action

Dehydro Aripiprazole Hydrochloride acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . As a partial agonist, it can both stimulate and inhibit dopamine, depending on the levels of dopamine present . This unique mechanism allows it to modulate dopamine levels in key brain pathways .

Biochemical Pathways

The compound affects the dopaminergic and serotonergic pathways in the brain . By acting as a partial agonist at D2 receptors, it can reduce hyperfunctioning dopaminergic transmission in the mesolimbic pathway and increase dopaminergic activity back to normal levels in the mesocortical pathway . This modulation of dopamine levels is thought to alleviate both positive and negative symptoms of schizophrenia .

Pharmacokinetics

Dehydro Aripiprazole Hydrochloride is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4 . The genetic polymorphism of CYP2D6 can lead to high variability in plasma concentrations among different phenotypes . The compound’s half-life varies between 58 and 78 hours and can reach 140 hours in CYP2D6 poor metabolizers .

Result of Action

The molecular and cellular effects of Dehydro Aripiprazole Hydrochloride’s action are complex and multifaceted. It has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It’s also hypothesized to have effects on cell-protective mechanisms and neurite growth .

Action Environment

Environmental factors, such as concomitant use of other drugs, can influence the action, efficacy, and stability of Dehydro Aripiprazole Hydrochloride. For instance, the presence of CYP3A4 inhibitors can necessitate a reduction in dosage . Additionally, factors like age, sex, and lifestyle habits (e.g., tobacco smoking) can also impact the drug’s metabolism and effectiveness .

Safety and Hazards

Propriétés

IUPAC Name |

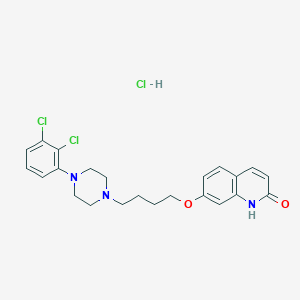

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHINIXYQSLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648054 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1008531-60-9 | |

| Record name | 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Methylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18398.png)

![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)